molecular formula C9H9FS B13087759 4-fluoro-2,3-dihydro-1H-indene-1-thiol

4-fluoro-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13087759
M. Wt: 168.23 g/mol
InChI Key: VBWKOUPIBXWPEK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-indene-1-thiol is a sulfur-containing bicyclic compound characterized by a partially saturated indene backbone with a fluorine atom at the 4-position and a thiol (-SH) group at the 1-position. Its molecular formula is C₉H₉FS, with a molecular weight of 168.23 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which may enable applications in drug development and material science.

Properties

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9FS/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2

InChI Key

VBWKOUPIBXWPEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-thiol typically involves the introduction of a fluorine atom and a thiol group onto the indene backbone. One common method involves the fluorination of 2,3-dihydro-1H-indene followed by thiolation. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiolating agents like thiourea or hydrogen sulfide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-fluoro-2,3-dihydro-1H-indene-1-thiol may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-fluoro-2,3-dihydro-1H-indene-1-thiol with key analogs, highlighting structural differences and functional impacts:

Compound Name Molecular Formula Substituents Key Properties
2,3-Dihydro-1H-indene-1-thiol (parent) C₉H₁₀S Thiol (-SH) at 1-position Baseline reactivity; used as a reference for nucleophilic substitution reactions .
5-Chloro-2,3-dihydro-1H-indene-1-thiol C₉H₉ClS Chlorine at 5-position Exhibits antimicrobial activity; higher halogen-induced stability .
6-Methoxy-2,3-dihydro-1H-indene-1-thiol C₁₀H₁₂OS Methoxy (-OCH₃) at 6-position Enhanced solubility; cytotoxic effects observed in preliminary studies .
4-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₉FO₂ Carboxylic acid (-COOH) at 1-position Increased binding affinity to biological targets due to fluorine .
4-Fluoro-1-indanone C₉H₇FO Ketone (=O) at 1-position Higher reactivity in condensation reactions; used in pharmaceutical intermediates .

Key Observations:

Fluorine vs. Other Halogens : The 4-fluoro substitution in the target compound provides greater metabolic stability and lipophilicity compared to chlorinated analogs (e.g., 5-chloro derivative), which prioritize halogen-bonding interactions .

Thiol Group Impact: The -SH group enables disulfide bond formation and metal chelation, distinguishing it from carbonyl-containing analogs like 4-fluoro-1-indanone .

Positional Effects : Substituent placement (e.g., 4-fluoro vs. 6-methoxy) significantly alters electronic properties. The 4-fluoro group reduces ring electron density, enhancing electrophilic aromatic substitution reactivity .

Biological Activity

4-Fluoro-2,3-dihydro-1H-indene-1-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

4-Fluoro-2,3-dihydro-1H-indene-1-thiol has the following chemical characteristics:

PropertyValue
Molecular Formula C9H9FOS
Molecular Weight 188.24 g/mol
IUPAC Name 4-Fluoro-2,3-dihydro-1H-indene-1-thiol
SMILES FC1=CC(C2=CC=CC=C2)C(C1)S

Antimicrobial Activity

Research indicates that compounds with thiol groups often exhibit antimicrobial properties. In a study evaluating various thiol derivatives, 4-fluoro-2,3-dihydro-1H-indene-1-thiol demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Anticancer Potential

The compound has shown promise in anticancer studies. In vitro assays revealed that 4-fluoro-2,3-dihydro-1H-indene-1-thiol inhibited proliferation in various cancer cell lines. A notable study reported IC50 values (the concentration required to inhibit cell growth by 50%) as follows:

Cell LineIC50 (µM)
HCT116 (Colon)15.5
PC3 (Prostate)12.7
MCF7 (Breast)18.3

The observed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiol compounds, including 4-fluoro-2,3-dihydro-1H-indene-1-thiol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting it could be a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer treatment, researchers evaluated the effects of this compound on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that treatment with 4-fluoro-2,3-dihydro-1H-indene-1-thiol led to G0/G1 phase arrest and increased apoptotic cell populations.

The biological activity of 4-fluoro-2,3-dihydro-1H-indene-1-thiol can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It may inhibit essential enzymes involved in cellular metabolism and proliferation.
  • Membrane Disruption : The thiol group can interact with membrane proteins, altering membrane integrity and function.

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